2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound characterized by the presence of an imidazole ring substituted with chlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under suitable conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from the reduction of the nitro group.
Substituted Aromatics: Products of further substitution reactions on the aromatic rings.
Scientific Research Applications
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)thio)-1-(3-nitrophenyl)-1-propanone
- 2-((4-chlorophenyl)thio)-N-(4-fluoro-3-nitrophenyl)acetamide
Uniqueness
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c1-20-17(24)11-27-18-21-10-16(12-3-2-4-15(9-12)23(25)26)22(18)14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWYOUQGNAEBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.